4-[(2R)-2-hydroxy-2-phenylacetyl]-1-(2-methoxyphenyl)-2-piperazinone
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Overview
Description
Synthesis Analysis
Synthesis of compounds similar to 4-[(2R)-2-hydroxy-2-phenylacetyl]-1-(2-methoxyphenyl)-2-piperazinone involves multiple steps, including acetylation, reaction with piperazine, and deacetylation processes to obtain target products. A notable synthesis process involved ferulic acid acetylation protection, followed by reaction with piperazine to obtain monosubstituted piperazine derivatives, and then deacetylation to achieve the target compound, confirming the chemical structure through IR, 1HNMR, and MS analyses (Wang Xiao-shan, 2011).
Molecular Structure Analysis
The molecular structure of related piperazinedione derivatives, such as 1,4-di(2-methoxyphenyl)-2,5-piperazinedione, has been characterized by elemental analysis, IR, 1H NMR, and single crystal X-ray diffraction, revealing monoclinic system properties, coplanarity of the molecule's rings with their attached groups, and various dihedral angles indicating a non-planar overall structure. This detailed structural characterization facilitates understanding the compound's molecular configuration and interactions (Shusheng Zhang et al., 2007).
Chemical Reactions and Properties
Chemical reactions involving piperazine derivatives are crucial for synthesizing various pharmacologically active compounds. The synthesis processes often explore the reactivity of piperazine derivatives with different substituents to yield compounds with potential therapeutic applications. Notably, the synthesis and evaluation of chiral piperazines for their binding affinity to dopamine transporters highlight the chemical versatility and potential of piperazine-based compounds in drug development (L. Hsin et al., 2003).
Physical Properties Analysis
The physical properties, such as crystallinity and molecular conformation, of piperazinedione derivatives significantly influence their chemical reactivity and potential applications. Studies on the crystal structure, including space group, unit cell dimensions, and molecular symmetry, provide valuable insights into the compound's physical characteristics and its interactions at the molecular level, contributing to the understanding of its stability and reactivity (Shusheng Zhang et al., 2007).
Chemical Properties Analysis
The chemical properties of 4-[(2R)-2-hydroxy-2-phenylacetyl]-1-(2-methoxyphenyl)-2-piperazinone and related compounds, including reactivity with various chemical agents and stability under different conditions, are crucial for their application in synthetic chemistry and pharmaceutical research. The synthesis of novel piperazine derivatives and the exploration of their pharmacological effects underscore the importance of understanding the chemical properties of these compounds for developing new therapeutic agents (A. Ashimori et al., 1991).
properties
IUPAC Name |
4-[(2R)-2-hydroxy-2-phenylacetyl]-1-(2-methoxyphenyl)piperazin-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N2O4/c1-25-16-10-6-5-9-15(16)21-12-11-20(13-17(21)22)19(24)18(23)14-7-3-2-4-8-14/h2-10,18,23H,11-13H2,1H3/t18-/m1/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JIXMKVTYYKRHNQ-GOSISDBHSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1N2CCN(CC2=O)C(=O)C(C3=CC=CC=C3)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=CC=C1N2CCN(CC2=O)C(=O)[C@@H](C3=CC=CC=C3)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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